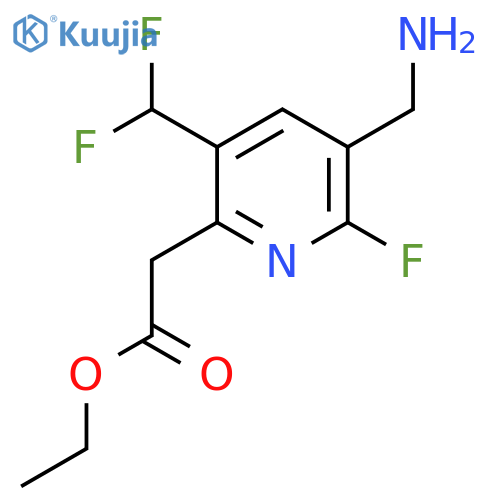

Cas no 1805202-84-9 (Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate)

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate

-

- インチ: 1S/C11H13F3N2O2/c1-2-18-9(17)4-8-7(10(12)13)3-6(5-15)11(14)16-8/h3,10H,2,4-5,15H2,1H3

- InChIKey: XKHRHQIDNZCMOP-UHFFFAOYSA-N

- ほほえんだ: FC1=C(CN)C=C(C(F)F)C(CC(=O)OCC)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 279

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033317-1g |

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate |

1805202-84-9 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029033317-250mg |

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate |

1805202-84-9 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029033317-500mg |

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate |

1805202-84-9 | 95% | 500mg |

$1,735.55 | 2022-04-01 |

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetateに関する追加情報

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1805202-84-9): A Comprehensive Overview

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1805202-84-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. The presence of multiple fluorine atoms and an amine functional group makes it a compound of interest for researchers exploring innovative drug design strategies.

The chemical structure of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate encompasses a pyridine core substituted with an acetate moiety at the sixth position, an amine-methyl group at the third position, and a difluoromethyl group at the fifth position. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula can be represented as C10H12F3N2O3, reflecting its composition and the presence of fluorine atoms, which are known for their ability to enhance metabolic stability and binding affinity in drug molecules.

In recent years, Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate has been extensively studied for its potential applications in the pharmaceutical industry. One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. The amine-methyl group provides a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize drug-like properties. This flexibility has made it a popular choice for researchers working on kinase inhibitors, antiviral agents, and other therapeutic compounds.

The incorporation of fluorine atoms into the molecular structure of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate is particularly noteworthy. Fluorinated pyridines are well-documented for their ability to improve pharmacokinetic profiles, including increased bioavailability and reduced metabolic clearance. This characteristic has led to their widespread use in modern drug development. For instance, fluorinated pyridines have been successfully incorporated into drugs that target cancer pathways, neurological disorders, and infectious diseases. The presence of both fluorine atoms at specific positions enhances the compound's interaction with biological targets, making it a promising candidate for further exploration.

Recent studies have highlighted the potential of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate in the development of next-generation therapeutics. Researchers have demonstrated its utility in synthesizing novel small-molecule inhibitors that exhibit high selectivity and potency against specific disease-causing targets. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer types. The ability to fine-tune the structure while maintaining biological activity has made it an attractive scaffold for drug discovery programs.

The synthesis of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. The complexity of its synthesis underscores the importance of well-established synthetic methodologies in producing this compound on an industrial scale.

The pharmacological profile of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate is another area of active investigation. Preclinical studies have revealed that derivatives of this compound exhibit significant biological activity across multiple disease models. For instance, certain analogs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, their ability to interact with specific enzymes and receptors has opened new avenues for treating metabolic disorders and neurodegenerative diseases.

The role of computational chemistry in understanding the behavior of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. By simulating these interactions, researchers can gain insights into its mechanism of action and identify potential modifications that could enhance its therapeutic efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The future prospects for Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate are bright, with ongoing research aimed at expanding its applications in medicine and biotechnology. As our understanding of disease mechanisms evolves, so too will our ability to design compounds that address unmet medical needs more effectively. The versatility and potential of this compound make it a cornerstone in the quest for innovative therapeutic solutions.

1805202-84-9 (Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate) 関連製品

- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

- 1807002-45-4(Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate)

- 1807268-06-9(5-Bromo-2-methyl-4-(trifluoromethoxy)aniline)

- 2172528-79-7({2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine)

- 2228473-81-0(2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine)

- 1246088-41-4(5-Bromo-1-(phenylsulfonyl)-1h-pyrrolo-2,3-bpyridine-2-carboxylic acid)

- 2228878-94-0(tert-butyl N-{2-amino-3-6-(trifluoromethyl)pyridin-3-ylpropyl}carbamate)

- 2229654-19-5(3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal)

- 1806845-53-3(Methyl 3-cyano-5-(difluoromethyl)-6-fluoropyridine-2-acetate)

- 2287335-54-8(3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid)